molecular formula C10H8F3NO4 B8670227 4-Nitro-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene CAS No. 647855-28-5

4-Nitro-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene

Cat. No. B8670227
M. Wt: 263.17 g/mol
InChI Key: BFBYMTKGMZVEPU-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a solution of NH4Cl (3.3 g, 61.7 mmol) in EtOH (30.0 mL) and H2O (15.0 mL) at 90° C., was added a solution of 1-allyloxy-4-nitro-2-trifluoromethoxybenzene (1.6 g, 6.08 mmol) in THF (5.0 mL) followed by the addition of iron (1.02 g, 17.9 mmol, 3.0 equi) in two portions with 5 minutes interval. The resulting suspension was stirred at 90° C. for two hours then filtered through a pad of celite and the celite washed with EtOAc. The filtrate was diluted with H2O and extracted with EtOAc (3×70 mL). The combined organic layer was washed with aq. Na2CO3 (2×100 mL), brine (200 mL), dried over Na2SO4, and concentrated in vacuo to afford 4-allyloxy-3-trifluoromethoxyaniline (1.6 g). The product was used in the subsequent Step without further purification.
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.02 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[CH2:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[O:16][C:17]([F:20])([F:19])[F:18])[CH:4]=[CH2:5]>CCO.O.C1COCC1.[Fe]>[CH2:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[O:16][C:17]([F:18])([F:19])[F:20])[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C=C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.02 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 90° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a pad of celite
WASH
Type
WASH
Details
the celite washed with EtOAc
ADDITION
Type
ADDITION
Details
The filtrate was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×70 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with aq. Na2CO3 (2×100 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(N)C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 112.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.